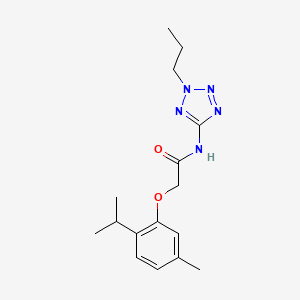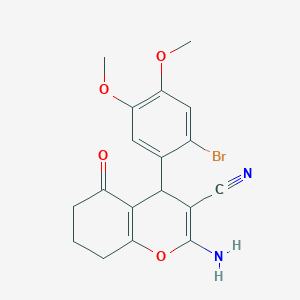![molecular formula C16H13FN4S B4067712 4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4067712.png)
4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine
Descripción general
Descripción
4-[5-(allylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]pyridine is a useful research compound. Its molecular formula is C16H13FN4S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.08449577 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensors for Metal Ions
Compounds containing 1,2,4-triazole moieties have been developed as selective chemosensors for metal ions. For example, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Catalytic Activity in Organic Synthesis
Triazole-containing compounds have shown promising results as catalysts in organic synthesis. For instance, (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands demonstrated significant catalytic activity in Suzuki-Miyaura reactions, especially with activated substrates (Amadio et al., 2012).
Antimicrobial Activities
Compounds featuring the 1,2,4-triazole ring, such as those synthesized from isonicotinic acid hydrazide, have been evaluated for their antimicrobial activities. This research indicates the potential for designing novel antimicrobial agents based on the 1,2,4-triazole scaffold (Bayrak et al., 2009).
Luminescent Materials
The development of luminescent materials has benefited from the inclusion of triazole and related structures. For instance, triarylboron-functionalized dipicolinic acids with triazole linkers have been synthesized and used to create lanthanide(III) complexes that exhibit high quantum efficiency and selective sensitization of Eu(III) and Tb(III) emissions (Park et al., 2014).
Optical and Electronic Properties
The structural features of triazole-containing compounds have been exploited to tune optical and electronic properties for various applications, including fluorosolvatochromic behaviors and proton sensing. This is exemplified by the synthesis and characterization of compounds that undergo significant spectral shifts upon protonation, indicating potential as optical sensors (Muraoka et al., 2019).
Propiedades
IUPAC Name |
4-[4-(4-fluorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4S/c1-2-11-22-16-20-19-15(12-7-9-18-10-8-12)21(16)14-5-3-13(17)4-6-14/h2-10H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKJZCOCPGDUAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOLE-6-CARBOXYLATE](/img/structure/B4067635.png)
![N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4067640.png)

![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)


![N-benzyl-2-{[5-(4-chlorophenyl)-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4067671.png)
![1-[4-(benzyloxy)phenoxy]-3-[(4-chlorophenyl)amino]-2-propanol](/img/structure/B4067677.png)
![1-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4067690.png)

![N-[(6-butyl-1,3-benzothiazol-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B4067710.png)
![N-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4067714.png)


